

An In-depth Technical Guide to 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Cat. No.: B1358628

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile, with CAS number 330792-69-3, is a nitrile compound of significant interest in medicinal chemistry and drug development.^{[1][2]} Its molecular structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile functional group, contributes to its notable biological activities.^[1] This compound has been identified as a potent inhibitor of several protein kinases, playing a crucial role in cell signaling pathways related to cell proliferation, differentiation, and survival.

Preliminary studies have highlighted its potential as an antitumor agent, particularly in the context of colorectal cancer and glioblastoma.^[1] It has been shown to inhibit key enzymes such as Platelet-Derived Growth Factor Receptor (PDGFR), Proline-rich Tyrosine Kinase 2 (PYK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By targeting these kinases, **2-(methoxy(4-phenoxyphenyl)methylene)malononitrile** can induce apoptosis, inhibit cell proliferation and migration, and suppress tumor growth.

This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological activities of **2-(methoxy(4-phenoxyphenyl)methylene)malononitrile**, intended to support researchers and professionals in the fields of drug discovery and development.

Core Properties of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

A summary of the key physical and chemical properties of **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** is presented below. It is important to note that some of the physical data are predicted values due to the limited availability of experimentally determined data in public literature.

Property	Value	Reference
IUPAC Name	2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile	[2]
Synonyms	Tyrphostin A9	[3]
CAS Number	330792-69-3	[2]
Molecular Formula	$C_{17}H_{12}N_2O_2$	[2]
Molecular Weight	276.29 g/mol	[2]
Appearance	Solid	
Boiling Point	$471.1 \pm 45.0 \text{ } ^\circ\text{C}$ (Predicted)	[3]
Density	$1.199 \pm 0.06 \text{ g/cm}^3$ (Predicted)	[3]
Solubility	Soluble in common organic solvents like ethanol and dichloromethane (estimated). Low solubility in water (estimated).	[4]
Melting Point	Not available	

Biological Activity and Quantitative Data

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile has demonstrated significant inhibitory activity against several key protein kinases implicated in cancer progression. The following table summarizes the available quantitative data on its biological activity.

Target	Assay	Cell Line	IC ₅₀ / EC ₅₀	Reference
PDGFR	Kinase Inhibition	-	IC ₅₀ = 500 nM	[3]
EGFR	Kinase Inhibition	-	EC ₅₀ = 48.5 nM	[3]
VEGFR-2	Kinase Inhibition	-	EC ₅₀ = 28.2 nM	[3]

Experimental Protocols

Synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

The following protocol is based on a general synthesis method and should be optimized for specific laboratory conditions.

Materials:

- 4-phenoxybenzoyl chloride
- Malononitrile
- Sodium hydride (80% dispersion in paraffin)
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid
- Ethyl acetate
- Dioxane
- Saturated sodium bicarbonate solution
- Dimethyl sulfate
- Methyl tert-butyl ether
- Anhydrous magnesium sulfate

- Anhydrous sodium sulfate
- Methanol

Procedure:

- Reaction of 4-phenoxybenzoyl chloride and Malononitrile:
 - In a three-neck flask, add 6.6 g (0.1 mol) of malononitrile and 4.8 g (0.2 mol) of sodium hydride to 100 mL of anhydrous THF.
 - Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of THF to the reaction mixture.
 - Allow the reaction to proceed at room temperature for 2 hours.
 - After 2 hours, add 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.
 - Extract the mixture three times with ethyl acetate.
 - Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to obtain a solid.
- Methylation:
 - Dissolve the solid obtained in the previous step in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.
 - Add 37.8 g (0.3 mol) of dimethyl sulfate to the mixture.
 - Heat the reaction mixture to 80 °C.
 - After the reaction is complete, stir at 90 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:

- Add 400 mL of deionized water to the reaction mixture and extract three times with methyl tert-butyl ether.
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Remove the solvent by concentration under reduced pressure.
- Recrystallize the crude product from methanol to yield the final product as a white solid.

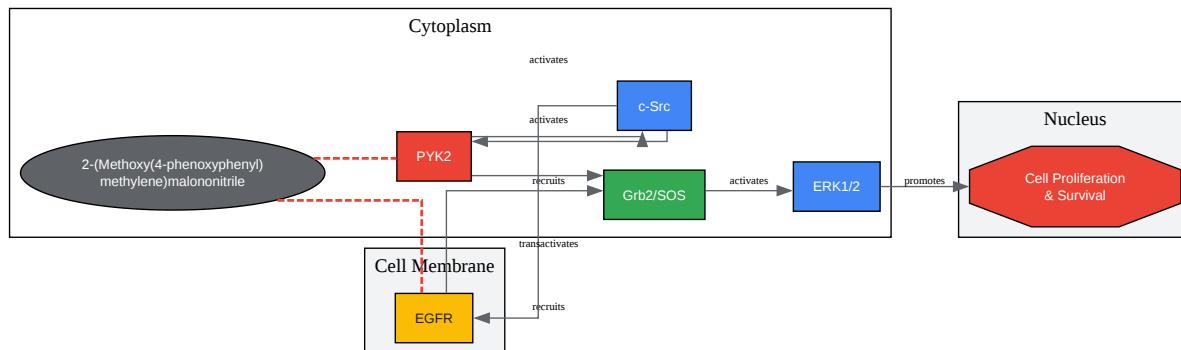
General Protocol for Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **2-(methoxy(4-phenoxyphenyl)methylene)malononitrile** against protein kinases like PYK2, EGFR, and VEGFR-2. Specific conditions may need to be optimized for each kinase.

Materials:

- Purified recombinant kinase (e.g., PYK2, EGFR, VEGFR-2)
- Kinase-specific substrate
- ATP
- Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
- **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well plates

Procedure:

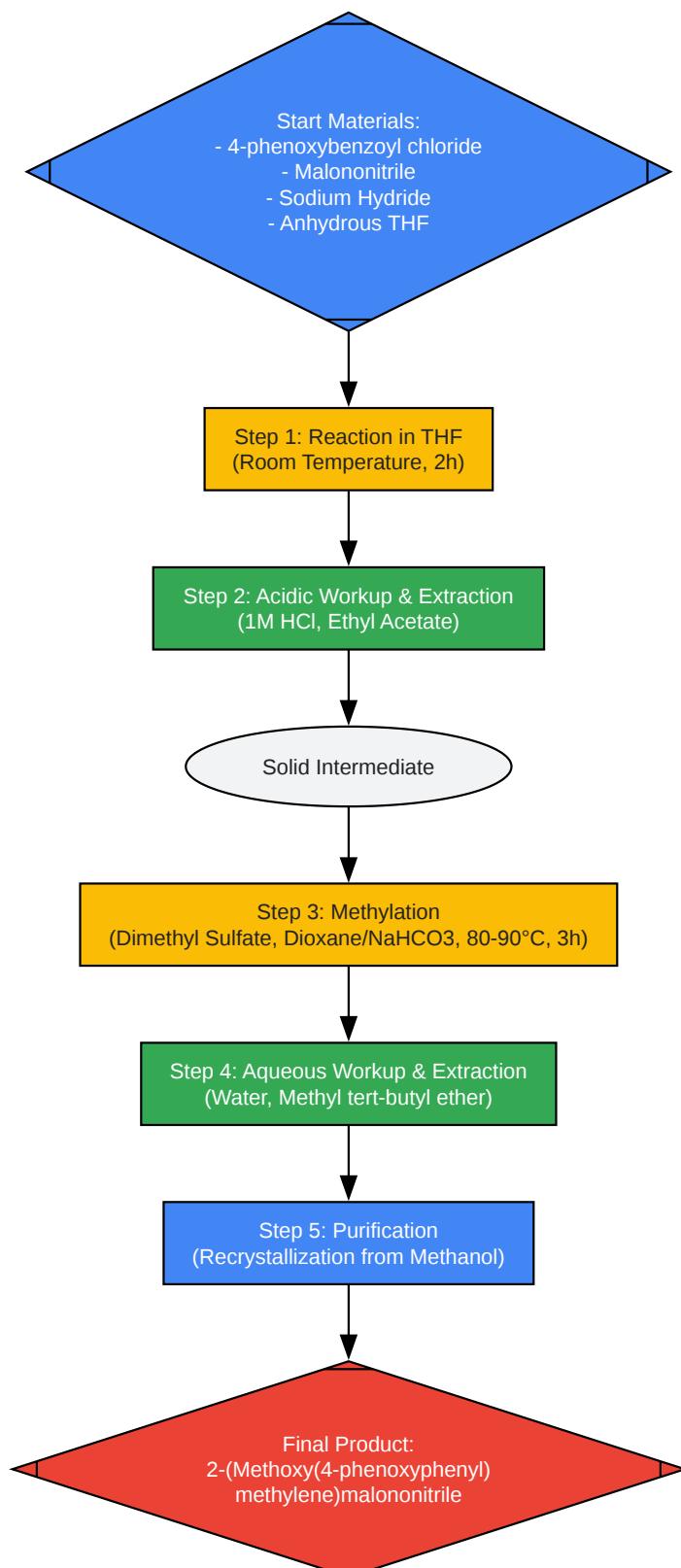

- Prepare Reagents:
 - Prepare a serial dilution of **2-(methoxy(4-phenoxyphenyl)methylene)malononitrile** in DMSO.

- Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.
- Kinase Reaction:
 - In a 384-well plate, add the test compound or DMSO (vehicle control).
 - Add the kinase to each well.
 - Initiate the reaction by adding the substrate/ATP mixture.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™.
 - Measure the luminescence signal using a plate reader.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each concentration of the compound.
 - Determine the IC_{50} or EC_{50} value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

PYK2/EGFR-ERK Signaling Pathway Inhibition

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile has been shown to attenuate glioblastoma growth by suppressing the PYK2/EGFR-ERK signaling pathway. The diagram below illustrates the key components of this pathway and the inhibitory action of the compound.



[Click to download full resolution via product page](#)

Caption: Inhibition of the PYK2/EGFR-ERK signaling pathway.

Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of **2-(methoxy(4-phenoxyphenyl)methylene)malononitrile**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile | 330792-69-3 [smolecule.com]
- 2. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 330792-69-3|2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358628#2-methoxy-4-phenoxyphenyl-methylene-malononitrile-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com